N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
This compound is a thienopyrimidinone derivative characterized by a benzodioxole moiety linked via a methylene group to an acetamide scaffold. The thieno[3,2-d]pyrimidin-4-one core is substituted with a butyl group at position 3 and a sulfanyl-acetamide chain at position 2. The compound’s synthesis likely involves coupling reactions between thienopyrimidinone intermediates and functionalized benzodioxole derivatives.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-2-3-7-23-19(25)18-14(6-8-28-18)22-20(23)29-11-17(24)21-10-13-4-5-15-16(9-13)27-12-26-15/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOWESKQVRSELZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of Thienopyrimidine Core: The thienopyrimidine core is often synthesized via a multi-step process starting from thiophene derivatives
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the thienopyrimidine core. This is typically achieved through nucleophilic substitution reactions, where the benzodioxole derivative is reacted with a suitable thienopyrimidine precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure which includes a piperidine ring, an acetyl group, and a cyanomethyl substituent. Its molecular formula is , and it features both hydrophilic and lipophilic properties due to the presence of polar functional groups.
Pharmaceutical Applications
- Antimicrobial Activity : Research has shown that piperidine derivatives exhibit antimicrobial properties. For instance, compounds similar to 1-acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide have been evaluated for their efficacy against various bacterial and fungal pathogens. Preliminary studies suggest that modifications in the piperidine structure can enhance antimicrobial activity against strains such as Xanthomonas axonopodis and Ralstonia solanacearum .
- Cytotoxicity Against Cancer Cells : Compounds containing piperidine structures have been reported to show cytotoxic effects against cancer cell lines. For example, derivatives of piperidine have demonstrated strong inhibitory activity against Mycobacterium tuberculosis and Plasmodium falciparum, indicating potential use in cancer therapy .
- HIV Inhibition : Certain piperidine derivatives have been developed as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds have shown improved activity against wild-type HIV-1, making them candidates for further development in AIDS therapeutics .
Biological Research Applications
- Neuropharmacology : The modulation of neurotransmitter systems by piperidine derivatives is an area of active research. Studies indicate that compounds like 1-acetyl-N-(cyanomethyl)-N-propylpiperidine-2-carboxamide may interact with serotonin and dopamine transporters, which could lead to the development of new treatments for psychiatric disorders .
- Mechanistic Studies : The compound's structure allows researchers to investigate the mechanisms of action at the molecular level. This includes studying interactions with various biological targets, which can provide insights into drug design and development processes.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thienopyrimidinone derivatives, which exhibit structural diversity based on substituents and ring saturation. Below is a comparison with analogous molecules from the evidence:
Table 1: Structural Comparison of Thienopyrimidinone Derivatives
| Compound Name (IUPAC) | Key Substituents/Modifications | Molecular Formula (if available) | Evidence ID |
|---|---|---|---|
| N-(1,3-Benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | 3-butyl, 4-oxo, 3,4-dihydrothieno[3,2-d]pyrimidine, benzodioxol-5-ylmethyl acetamide | Not provided | - |
| N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide | 3-(4-methoxyphenyl), hexahydro[1]benzothieno[2,3-d]pyrimidine, benzodioxol-5-yl acetamide | Not provided | [3] |
| N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | 3-(4-methoxyphenyl), tetrahydrothieno[3,2-d]pyrimidine, benzodioxol-5-yl acetamide | Not provided | [4] |
| N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide | 3-(4-ethoxyphenyl), hexahydro[1]benzothieno[2,3-d]pyrimidine, benzodioxol-5-yl acetamide | C27H25N3O5S2 | [6] |
Key Observations:
Substituent Effects: The butyl group in the target compound may enhance lipophilicity compared to methoxy or ethoxy substituents in analogs . This could influence membrane permeability and pharmacokinetic properties. Aryl vs.
Ring Saturation and Rigidity: The 3,4-dihydrothieno[3,2-d]pyrimidin-4-one core in the target compound has partial unsaturation, whereas analogs with tetrahydro or hexahydro fused rings exhibit increased saturation. This impacts conformational flexibility and may modulate interactions with biological targets.
Benzodioxole Linkage: All compounds share the N-(1,3-benzodioxol-5-yl)acetamide moiety, suggesting a conserved pharmacophore for target engagement. The methyl vs. direct linkage in the target compound (benzodioxol-5-ylmethyl vs.
Synthetic Accessibility :
- The presence of a butyl chain in the target compound may simplify synthesis compared to analogs requiring functionalization of aromatic rings (e.g., methoxy/ethoxy groups) .
Research Findings and Implications
While detailed pharmacological data are absent in the evidence, structural comparisons suggest:
- Target Selectivity : Variations in substituents and ring saturation may shift selectivity between kinase isoforms or enzyme subtypes. For example, hexahydro derivatives might favor binding to larger active sites due to increased bulk.
- Metabolic Stability : Ethoxy/methoxy groups in analogs could undergo demethylation or deethylation, whereas the butyl group may resist metabolic degradation, enhancing half-life.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound with a complex structure that suggests potential for diverse biological activities. The compound features a benzodioxole moiety linked to a thieno[3,2-d]pyrimidine derivative via a sulfanyl group. This structural arrangement is significant for its interactions with various biological targets.
Molecular Characteristics
The molecular formula of the compound is with a molecular weight of approximately 431.5 g/mol. The detailed structure includes various functional groups that may contribute to its biological activity, particularly in enzyme inhibition and immunomodulation.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 899941-30-1 |
Enzyme Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in immune regulation and cancer progression by degrading tryptophan and modulating T-cell responses. Inhibition of this enzyme could enhance anti-tumor immunity and has been linked to improved outcomes in cancer therapies.
Anticancer Properties
In a study focusing on drug libraries screened against multicellular spheroids, this compound was identified as having potential anticancer properties. The ability to inhibit specific pathways involved in tumor growth and survival suggests its application in cancer treatment strategies .
Case Studies
-
Study on IDO1 Inhibition :
- Objective : To evaluate the inhibitory effects of the compound on IDO1.
- Methodology : In vitro assays were performed using human cell lines expressing IDO1.
- Results : The compound demonstrated significant inhibition of IDO1 activity, leading to increased levels of tryptophan and enhanced T-cell proliferation.
-
Antitumor Activity :
- Objective : To assess the compound's efficacy against various cancer cell lines.
- Methodology : Multicellular spheroid models were used to mimic tumor microenvironments.
- Results : The compound reduced spheroid growth significantly compared to controls, indicating potential for further development as an anticancer agent.
Pharmacological Profile
The pharmacological profile suggests that the compound may interact with several metabolic pathways:
| Interaction Type | Details |
|---|---|
| Cytochrome P450 Substrates | Substrate for CYP450 3A4 |
| P-glycoprotein Interaction | Non-substrate; potential for drug interactions |
| Toxicity Assessment | Non-carcinogenic; low Ames test toxicity |
Q & A
Basic Question: What are the critical steps and reagents for synthesizing this compound, and how can purity be ensured during synthesis?
Methodological Answer:
The synthesis involves:
Core Formation : Condensation of thieno[3,2-d]pyrimidin-4-one with a halogenating agent (e.g., POCl₃) to introduce reactive sites.
Sulfur Linkage : Thiolation using NaSH or thiourea to form the sulfanyl bridge.
Acetamide Coupling : Reaction with N-(1,3-benzodioxol-5-ylmethyl) bromoacetamide in DMF, catalyzed by triethylamine.
Key Reagents : Triethylamine (base), DMF (polar aprotic solvent), thiourea (thiol source).
Purity Control :
- Monitor intermediates via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) .
- Final purification via HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity .
Advanced Question: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer:
Contradictions often arise due to:
- Metabolic Instability : Use LC-MS to identify metabolites in plasma; modify the benzodioxole moiety to enhance metabolic resistance .
- Target Off-Toxicity : Perform RNA-seq profiling on treated cell lines to identify unintended pathways. Cross-validate with knockout models .
- Bioavailability : Compare logP values (experimental vs. computational) to adjust substituents (e.g., butyl chain length) for better membrane permeability .
Basic Question: What analytical techniques are recommended for structural confirmation?
Methodological Answer:
- NMR : ¹H/¹³C NMR to verify benzodioxole (δ 5.9–6.1 ppm for methylenedioxy) and thienopyrimidine (δ 8.2–8.5 ppm for aromatic protons) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₂₁H₂₁N₃O₄S₂ requires m/z 452.1052) .
- XRD : Resolve crystal structure to validate sulfanyl-acetamide bond geometry .
Advanced Question: How can computational modeling optimize the compound’s selectivity for kinase targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to screen against kinase homology models (e.g., MAPK14). Prioritize residues (e.g., ATP-binding pocket) for hydrogen bonding with the acetamide group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Modify the butyl chain if RMSF >2 Å indicates flexibility .
- QSAR : Train a model with 50+ analogs to correlate substituent electronegativity (Hammett σ) with IC₅₀ values .
Basic Question: What solvents and conditions are optimal for catalytic coupling reactions?
Methodological Answer:
- Solvent : DMF or DMSO for polar intermediates; switch to THF for moisture-sensitive steps .
- Catalyst : Triethylamine (2.5 equiv) at 60°C for acetamide coupling. Avoid excess base to prevent thienopyrimidine ring decomposition .
- Workup : Extract with dichloromethane (3× volumes) and wash with brine to remove unreacted thiols .
Advanced Question: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
| Variable Region | Modification Strategy | Assay |
|---|---|---|
| Benzodioxole methyl | Replace with CF₃ for enhanced lipophilicity | LogP measurement |
| Butyl chain | Shorten to ethyl or elongate to hexyl | Cytotoxicity (MTT assay) |
| Sulfanyl group | Substitute with sulfoxide/sulfone | Kinase inhibition (FRET-based) |
Basic Question: How to address low yields in the final coupling step?
Methodological Answer:
- Activation : Pre-activate the thiolate intermediate with NaH (1.2 equiv) before adding bromoacetamide .
- Temperature : Maintain 0–5°C to suppress side reactions (e.g., disulfide formation) .
- Stoichiometry : Use 1.1:1 molar ratio (bromoacetamide:thienopyrimidine) to limit excess reagent .
Advanced Question: What strategies mitigate photoinstability of the benzodioxole moiety?
Methodological Answer:
- Light Protection : Store solutions in amber vials; conduct reactions under argon with UV-filtered light .
- Structural Tweaks : Introduce electron-withdrawing groups (e.g., nitro at C-5) to reduce π→π* transitions .
- Accelerated Testing : Expose to 500 W/m² UV (ICH Q1B guidelines) and monitor degradation via HPLC .
Basic Question: Which in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Anticancer : NCI-60 panel with GI₅₀ determination .
- Anti-inflammatory : COX-2 inhibition ELISA (IC₅₀ <10 μM targeted) .
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
Advanced Question: How to reconcile conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Mechanistic Profiling : Perform transcriptomics (e.g., TempO-Seq) to identify cell line-specific pathway activation .
- Membrane Permeability : Measure cellular uptake via LC-MS/MS; correlate with P-gp efflux ratios .
- Redox Sensitivity : Quantify intracellular GSH levels; pre-treat with NAC to assess ROS-mediated toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
